molecular formula C24H24N2O7 B11715557 2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] CAS No. 31255-14-8

2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]

Cat. No.: B11715557
CAS No.: 31255-14-8
M. Wt: 452.5 g/mol
InChI Key: UYVARKZPBLYEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]: is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of isoindole dione groups connected through an oxybis(ethanediyloxy) linkage. It is commonly used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the isoindole dione precursors.

    Reaction Conditions: The isoindole dione precursors are reacted with a diethylene glycol derivative under controlled temperature and pressure conditions.

    Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the isoindole dione groups to their corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole dione derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Known for its use in polymer synthesis.

    Ethene, 1,1’-[oxybis(2,1-ethanediyloxy)]bis-: Utilized in the production of various chemical intermediates.

Uniqueness

2,2’-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione] is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

31255-14-8

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione

InChI

InChI=1S/C24H24N2O7/c27-21-17-5-1-2-6-18(17)22(28)25(21)9-11-31-13-15-33-16-14-32-12-10-26-23(29)19-7-3-4-8-20(19)24(26)30/h1-8H,9-16H2

InChI Key

UYVARKZPBLYEIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.